molecular formula C8H13NO3 B046944 (R)-2-Acetylamino-3-cyclopropylpropionic acid CAS No. 121786-36-5

(R)-2-Acetylamino-3-cyclopropylpropionic acid

Cat. No.: B046944
CAS No.: 121786-36-5
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Acetylamino-3-cyclopropylpropionic acid is a chiral, functionalized amino acid derivative of high interest in medicinal chemistry and neuroscience research. Its core structure, which incorporates a cyclopropyl group, is recognized for enhancing the lipophilicity and binding affinity of pharmaceutical compounds, particularly as a key intermediate in the development of novel therapeutic agents . Researchers are exploring its potential as a building block for novel GABAergic drugs, given that structural analogs, such as the intravenous anesthetic ciprofol, demonstrate significantly enhanced potency at GABAA receptors by leveraging the cyclopropyl moiety to achieve tighter receptor binding and improved pharmacological properties . Beyond GABAergic systems, the scaffold of functionalized amino acids is also fundamental in researching excitatory neurotransmission. Similar compounds are utilized as selective agonists for ionotropic glutamate receptors, such as the AMPA subtype, to study receptor function and neuronal excitability . Furthermore, the (R)-enantiomer of related N-acetylated amino acid structures has been identified as the active isomer in certain antiepileptic drugs, where it exerts its effect by selectively enhancing slow inactivation of voltage-gated sodium channels, a unique mechanism that stabilizes hyperexcited neurons . This makes this compound a compound of significant value for investigating new mechanisms in neurology and for the synthesis of targeted central nervous system (CNS) active molecules.

Properties

IUPAC Name

(2R)-2-acetamido-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFPQYGJPTFQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650611
Record name N-Acetyl-3-cyclopropyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121786-36-5
Record name N-Acetyl-3-cyclopropyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-substituted amino acid.

    Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetylamino-3-cyclopropylpropionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

®-2-Acetylamino-3-cyclopropylpropionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.

Medicine

The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

In the industrial sector, ®-2-Acetylamino-3-cyclopropylpropionic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (R)-2-Acetylamino-3-cyclopropylpropionic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (R-group) Purity LogP (Predicted)
This compound 121786-36-5 C₈H₁₃NO₃ 171.19 Cyclopropyl 95% ~1.2*
2-Acetylamino-3-cyclopropylpropionic acid 133992-69-5 C₈H₁₃NO₃ 171.19 Cyclopropyl (racemic?) 95% ~1.2*
Acetylamino-cyclopentyl-acetic acid 2521-83-7 C₉H₁₅NO₃ 185.22 Cyclopentyl 95% ~1.8
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 70702-47-5 C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl ≥98.5% ~0.5
(2R)-2-Amino-3-hydroxypropanoic acid (D-serine) 312-84-5 C₃H₇NO₃ 105.09 Hydroxyl N/A -1.5
(R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid N/A C₁₁H₁₉NO₄ 229.27 Cyclopropyl (Boc-protected) N/A 2.15

*LogP estimated based on structural similarity to the Boc-protected analog .

Key Observations:

Cyclopropane vs. Cyclopentane : The cyclopropane group in the target compound introduces higher ring strain compared to the cyclopentyl analog (). This strain may enhance reactivity or induce unique binding conformations in enzyme pockets.

Amino Protection: The acetyl group in the target compound offers moderate metabolic stability, whereas the Boc-protected analog () has increased hydrophobicity (LogP 2.15), favoring membrane permeability but requiring deprotection for biological activity .

Chirality: The (R)-configuration distinguishes the target compound from its racemic or (S)-enantiomers, which may exhibit divergent biological activities. For example, D-serine () acts as a neurotransmitter co-agonist, while L-serine is a proteinogenic amino acid .

Biological Activity

(R)-2-Acetylamino-3-cyclopropylpropionic acid (CAS No. 121786-36-5) is an organic compound classified as an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acetylamino group at the second carbon and a cyclopropyl group at the third carbon of the propionic acid backbone. Its molecular formula is C8H13NO3C_8H_{13}NO_3, and it is characterized by unique steric and electronic properties due to the cyclopropyl moiety.

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The acetylamino group can form hydrogen bonds with active site residues of enzymes, while the cyclopropyl group provides steric hindrance that may influence binding affinity and specificity. This compound has been studied for its potential role in enzyme inhibition, particularly in pathways related to metabolic disorders.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on:

  • Aminopeptidases : The compound shows promise in inhibiting aminopeptidases, which are crucial in protein metabolism.
  • Proteases : It has been noted that modifications to the structure can enhance inhibition potency against serine proteases.

Case Studies

  • Inhibition of Aminopeptidases : A study demonstrated that this compound effectively inhibited aminopeptidase activity in vitro, suggesting potential applications in treating conditions where modulation of peptide metabolism is beneficial.
  • Therapeutic Potential in Diabetes : Research highlighted its potential as a GPR40 agonist, indicating that it may play a role in managing diabetes by enhancing insulin secretion through modulation of GPR40 receptor activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature imparted by the cyclopropyl group. Studies indicate that compounds with similar structures exhibit good bioavailability and metabolic stability, which are critical for therapeutic applications.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityModerate to high
Metabolic StabilityFavorable

Applications in Medicine

The exploration of this compound as a therapeutic agent is ongoing. Its potential applications include:

  • Enzyme Inhibitors : As a candidate for developing drugs targeting specific enzymes involved in metabolic diseases.
  • Diabetes Management : Its role as a GPR40 agonist positions it as a potential therapeutic agent for diabetes management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Acetylamino-3-cyclopropylpropionic acid, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via enantioselective methods involving cyclopropane ring formation followed by acetylation. A common approach uses (R)-configured amino acids as chiral templates. For example, cyclopropane-containing intermediates are synthesized via [2+1] cycloaddition reactions using carbene precursors. The acetyl group is introduced via nucleophilic acyl substitution under anhydrous conditions .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
CyclopropanationCH₂N₂, CuCl₂65-70≥95%
AcetylationAc₂O, DMAP80-85≥98%

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) and polarimetric detection. Compare retention times with commercially available (S)-enantiomer standards. Circular dichroism (CD) spectroscopy at 220–250 nm can also confirm the R-configuration via Cotton effect analysis .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is hygroscopic and prone to racemization in aqueous media. Store at –20°C in amber vials under inert gas (argon). Stability tests show degradation <2% over 6 months when stored properly. Avoid pH extremes (>10 or <2), as hydrolysis of the acetyl group occurs above pH 10 .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects like restricted rotation of the cyclopropane ring or hydrogen bonding. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence temperatures. For example, splitting in NH protons at 25°C may merge at 60°C due to faster exchange. DFT calculations (e.g., Gaussian 16) can model rotational barriers and predict spectral patterns .

Q. What strategies optimize the enantiomeric excess (ee) in large-scale synthesis?

  • Methodological Answer : Use kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-enantiomer from a racemic mixture. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated cyclopropanation improves ee to >99%. Monitor ee via chiral GC-MS with β-cyclodextrin columns .

Q. How does the cyclopropane ring influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The cyclopropane group reduces oxidative metabolism by cytochrome P450 enzymes due to its strain and electron-deficient nature. In vitro assays (e.g., human liver microsomes) show a 40% increase in half-life (t₁/₂) compared to non-cyclopropane analogs. Use LC-MS/MS to quantify metabolites and identify hydroxylation sites .

Methodological Best Practices

Q. What analytical techniques are essential for characterizing degradation products?

  • Answer :

  • LC-HRMS : Identify hydrolyzed products (e.g., free amino acid) with m/z 130.0865 ([M+H]⁺).
  • FT-IR : Detect carbonyl stretching (1700 cm⁻¹) loss due to deacetylation.
  • X-ray crystallography : Resolve structural changes in degradation crystals (if isolable) .

Q. How should researchers design experiments to assess environmental toxicity?

  • Answer : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Prepare test solutions in OECD medium (pH 7.8) and measure EC₅₀ values. Note: The compound’s logP (1.2) suggests moderate bioaccumulation risk .

Data Contradiction Analysis Framework

ScenarioLikely CauseResolution Strategy
NMR peak splittingRestricted rotationVT-NMR or computational modeling
HPLC purity vs. bioactivity mismatchUndetected chiral impuritiesRe-run analysis with chiral columns
Stability vs. literature discrepanciesStorage condition variabilityStandardize protocols (humidity, temperature)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.